molecular formula C9H7BrO3 B2491116 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one CAS No. 1892297-27-6

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one

Cat. No.: B2491116
CAS No.: 1892297-27-6
M. Wt: 243.056
InChI Key: XYBMFZDGJMGEFB-UHFFFAOYSA-N
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Description

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is a brominated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold substituted with a bromine atom at the 7-position and an acetyl group at the 4-position. Its molecular formula is C₉H₇BrO₃, with a molecular weight of 255.06 g/mol (calculated). This compound is commercially available (purity: ≥98%, CAS: 1892297-27-6) and is utilized in organic synthesis and pharmaceutical research .

The benzo[d][1,3]dioxole moiety is notable for its electron-rich aromatic system, which enhances reactivity in electrophilic substitution reactions. The bromine substituent introduces steric and electronic effects, influencing both synthetic pathways and biological interactions.

Properties

IUPAC Name

1-(7-bromo-1,3-benzodioxol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBMFZDGJMGEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of an ethanone group. One common method involves the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

1-(6-Bromobenzo[d][1,3]dioxol-5-yl) Derivatives
  • Example: SK0 (1-((3aR,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-hexahydrofuro[3,2-c]quinolin-8-yl)ethan-1-one) Structure: Bromine at the 6-position of the benzo[d][1,3]dioxole ring, fused to a hexahydrofuroquinoline system. Activity: Demonstrates anti-proliferative activity in cancer cell lines, validated via virtual screening .
1-(7-Methoxybenzo[d][1,3]dioxol-4-yl)ethan-1-one
  • Structure : Methoxy group replaces bromine at the 7-position.
  • Synthesis : Prepared via Claisen-Schmidt condensation, highlighting the versatility of the methylenedioxyphenyl scaffold in forming α,β-unsaturated ketones .
  • Application : Intermediate in the synthesis of tubulin polymerization inhibitors (e.g., Litseaone B analogs) .
1-(Benzo[d][1,3]dioxol-4-yl)-2-bromoethan-1-one
  • Structure: Bromine on the ethanone side chain instead of the aromatic ring.
  • Synthesis : Derived from 1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-one via bromination using phenyltrimethylammonium tribromide .
  • Reactivity : The α-bromo ketone group enhances electrophilicity, making it a precursor for nucleophilic substitutions .

Brominated Aromatic Ketones with Diverse Scaffolds

1-(4-Bromophenyl)ethan-1-one
  • Structure : Simple bromophenyl ketone lacking the methylenedioxy group.
  • Role : Key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of sp³-rich architectures) .
  • Comparison : Absence of the dioxolane ring reduces steric hindrance and electronic complexity, simplifying synthetic modifications.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl Derivatives
  • Example : 2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-dihydroquinazolin-4(1H)-one (A25)
  • Structure : Difluoro substitution on the dioxolane ring with a cyclopropyl group.
Resveratrol Analogs (RAV1, RAV2)
  • Structure : Benzo[d][1,3]dioxole linked to naphthyl or aldehyde oxime groups.
  • Activity : Modulate estrogen receptor α/neuroglobin pathways in breast cancer cells .
  • Divergence : Unlike the acetylated 7-bromo derivative, these compounds prioritize hydrogen-bonding interactions via oxime functionalities.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Application
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one C₉H₇BrO₃ 255.06 7-Br, 4-COCH₃ Organic synthesis
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-SK0 C₂₂H₂₁BrNO₄ 459.31 6-Br, fused quinoline Anti-proliferative agent
1-(7-Methoxybenzo[d][1,3]dioxol-4-yl)ethan-1-one C₁₀H₁₀O₄ 194.18 7-OCH₃, 4-COCH₃ Tubulin inhibitor precursor
1-(4-Bromophenyl)ethan-1-one C₈H₇BrO 199.05 4-Br, phenyl Cross-coupling intermediate

Biological Activity

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one, with the molecular formula C9H7BrO3, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom attached to a benzo[d][1,3]dioxole ring and an ethanone group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole.
  • Acetylation : The intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the final product.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituent may enhance its interaction with biological targets such as enzymes or receptors involved in microbial growth and inflammation.

Comparative Studies

A comparative study involving various dioxolane derivatives revealed that compounds with similar structural features exhibited varying degrees of antibacterial and antifungal activities. For instance:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1625 - 1250Not tested
2500250
3Not effective200
4625Effective

These findings suggest that modifications in the chemical structure can significantly influence biological activity .

Potential Therapeutic Applications

Given its promising biological activities, this compound is being investigated for potential applications in:

  • Antimicrobial Therapy : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Agents : Preliminary studies suggest that similar compounds may have anti-inflammatory properties, warranting further exploration in this area.

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